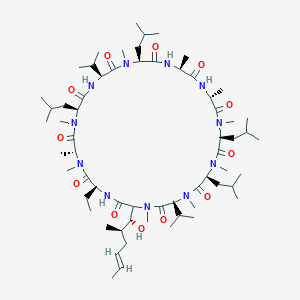

8-(N-Methylalanine)cyclosporin A

Beschreibung

Eigenschaften

CAS-Nummer |

108466-41-7 |

|---|---|

Molekularformel |

C63H113N11O12 |

Molekulargewicht |

1216.6 g/mol |

IUPAC-Name |

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1 |

InChI-Schlüssel |

QEHCSSQYOJCSKZ-KEPYCBRXSA-N |

SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

Isomerische SMILES |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

Kanonische SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

Synonyme |

8-(N-methyl-D-alanine)cyclosporin A 8-(N-methyl-L-alanine)cyclosporin A 8-(N-methylalanine)cyclosporin A 8-(N-methylalanine)cyclosporin A, (L)-isomer MeAla(3)Cs |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization of 8 N Methylalanine Cyclosporin a

Established Methodologies for Cyclosporin (B1163) A Analog Synthesis

The generation of CsA analogs can be broadly categorized into total synthesis (either in solution or on solid phase) and the semisynthetic modification of the natural CsA molecule. tandfonline.com Total synthesis offers the greatest flexibility for introducing non-standard amino acids at any position, while semisynthesis is often used for modifications at more accessible positions. tandfonline.comacs.org

Solid-Phase Peptide Synthesis (SPPS), first developed by Merrifield, has revolutionized the way peptides are made. mdpi.comresearchgate.net The core principle involves covalently attaching the initial amino acid to an insoluble polymer support (resin) and subsequently elongating the peptide chain in a stepwise manner. researchgate.netnih.gov Each step of amino acid addition involves the deprotection of the N-terminal amine of the resin-bound peptide, followed by the coupling of the next protected amino acid. The use of excess reagents helps drive reactions to completion, and purification is simplified to washing and filtering the resin. nih.govluc.edu

Key components and considerations in SPPS include:

Resins: The choice of solid support is critical and depends on the peptide sequence and desired cleavage conditions. For cyclic peptides, resins like 2-chlorotrityl chloride (2-CTC) are often used because they allow for the cleavage of the linear peptide from the support while keeping side-chain protecting groups intact, which is necessary for subsequent cyclization in solution. mdpi.com

Protecting Groups: Orthogonal protecting groups are essential. The most common strategy is Fmoc-based synthesis, where the N-terminal α-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and acid-labile groups (like Boc or Trt) protect amino acid side chains. nih.gov This allows for selective deprotection during the synthesis.

Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. luc.edu Common examples include carbodiimides like DIC and uronium/phosphonium (B103445) salts like HBTU, HATU, and PyBOP. peptide.com

For cyclic peptides, SPPS can be adapted in several ways. One major advancement is on-resin cyclization , where the linear peptide is cyclized while still attached to the solid support, often via a side-chain linker. nih.govnih.gov This can improve cyclization efficiency by minimizing intermolecular side reactions. Another common strategy involves synthesizing the protected linear peptide on the resin, cleaving it from the support, and then performing the cyclization in solution. mdpi.comnih.gov

Solution-phase cyclization, or macrolactamization, is a critical step in the total synthesis of many cyclic peptides, including CsA. nih.govuni-kiel.de This strategy typically follows the complete assembly of the linear peptide precursor via SPPS. nih.gov To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions, where the concentration of the linear peptide is kept very low. mdpi.com

The process involves activating the C-terminal carboxylic acid and reacting it with the N-terminal amine to form the macrocyclic amide bond. The choice of cyclization point within the peptide sequence is crucial to minimize steric hindrance and potential side reactions like epimerization. mdpi.com Powerful coupling reagents are employed to ensure efficient ring closure. Reagents such as HATU, HBTU, and DPPA (diphenylphosphoryl azide) are frequently used for this key transformation. mdpi.compeptide.com The success of the cyclization is highly dependent on the peptide sequence, solvent, and the specific reagents used.

Synthetic Challenges Associated with Incorporating N-Methylated Amino Acids

The high degree of N-methylation in cyclosporin A (seven of eleven residues) is a primary source of synthetic difficulty. nih.gov This modification, while beneficial for the molecule's pharmacological properties, presents significant hurdles during peptide synthesis. nih.govnih.gov

The presence of a methyl group on the amide nitrogen introduces significant steric hindrance. peptide.comcem.com This bulkiness makes the formation of the adjacent peptide bond exceptionally challenging, often leading to low yields and incomplete reactions. nih.gov Coupling an N-methylated amino acid to another N-methylated amino acid is particularly difficult. peptide.com

To overcome this challenge, specialized coupling reagents with high reactivity have been developed. While standard reagents like HBTU and HCTU are less effective, phosphonium salts such as PyAOP and PyBrOP have shown superior efficacy. peptide.compeptide.com Microwave-assisted SPPS has also emerged as a valuable technique, using microwave energy to drive difficult couplings to completion more quickly and efficiently than conventional methods. cem.com

Below is a table comparing various coupling reagents used for sterically hindered couplings, particularly those involving N-methylated residues.

| Coupling Reagent | Type | Efficacy with N-Methylated Residues | Notes |

| HBTU/TBTU | Aminium/Uronium | Less effective | Common reagents, but often struggle with sterically hindered couplings. peptide.compeptide.com |

| HATU | Aminium/Uronium | Effective | Reacts faster than HBTU with less epimerization; widely used for difficult couplings. peptide.compeptide.com |

| PyAOP | Phosphonium | Highly Effective | Especially effective for coupling N-methylated amino acids to each other. peptide.comnih.gov |

| PyBrOP | Phosphonium | Highly Reactive | Used for particularly difficult couplings where other reagents are inefficient. peptide.com |

| BOP-Cl | Phosphinic | Effective in Solution | Has been used for solution-phase synthesis of N-methylated peptides. acs.org |

Instead of incorporating pre-methylated amino acids during chain elongation, N-methylation can be performed post-synthetically on the fully assembled peptide. nih.govresearchgate.net This approach requires methods for regioselective methylation, targeting only the desired amide nitrogens.

One common on-resin method involves a three-step procedure:

Sulfonylation: The N-terminal α-amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. researchgate.netacs.org

Methylation: The now-activated sulfonamide nitrogen is methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) with a suitable base. researchgate.net

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, allowing the peptide chain elongation to continue. acs.org

This cycle can be repeated to introduce methyl groups at specific positions. springernature.com An alternative chemoenzymatic strategy utilizes borosin-type methyltransferase enzymes, which can install backbone N-methylations on peptides bioconjugated to a catalytic scaffold. nih.gov The conformation of the peptide itself can also dictate the regiochemistry of the reaction, as some backbone amides may be more accessible to methylation than others. nih.gov

Specific Synthetic Approaches for 8-(N-Methylalanine)cyclosporin A

The most logical approach would be a total synthesis involving the assembly of a linear undecapeptide precursor followed by a solution-phase macrolactamization.

A potential synthetic outline would be:

Linear Precursor Synthesis via Fmoc-SPPS: The linear 11-amino acid sequence would be assembled on a 2-chlorotrityl chloride resin. The synthesis would utilize Fmoc-protected amino acids, including the seven N-methylated residues found in the CsA backbone and the crucial Fmoc-D-Ala(N-Me)-OH at position 8.

Critical Coupling Steps: The couplings of all N-methylated amino acids would require optimized conditions. The introduction of Fmoc-D-Ala(N-Me)-OH and the subsequent coupling to the Sarcosine at position 7 would be particularly challenging due to steric hindrance. The use of a high-potency coupling reagent like PyAOP or HATU in conjunction with a non-nucleophilic base like DIEA would be essential to achieve a high yield. peptide.comnih.gov Microwave assistance could also be employed to enhance coupling efficiency. cem.com

Cleavage from Resin: Once the linear undecapeptide is fully assembled, it would be cleaved from the 2-CTC resin under mild acidic conditions (e.g., dilute trifluoroacetic acid). This would yield the fully protected linear peptide with its side-chain protecting groups intact.

Solution-Phase Macrolactamization: The final and most critical step is the ring closure. The protected linear peptide would be dissolved in an appropriate organic solvent (e.g., DMF or CH₂Cl₂) and subjected to high-dilution conditions. A powerful cyclization reagent, such as HATU or DPPA, would be added to facilitate the formation of the amide bond between the C-terminal Alanine (B10760859) (position 11) and the N-terminal MeBmt (position 1), yielding the protected cyclic peptide.

Final Deprotection: The remaining side-chain protecting groups would be removed using a stronger acid cocktail (e.g., a higher concentration of TFA) to afford the final product, 8-(N-Methylalanine)cyclosporin A. Purification would be achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

This synthetic strategy combines robust, well-established principles of peptide synthesis with the specialized techniques necessary to overcome the inherent challenges of producing a complex, multiply N-methylated macrocycle like a cyclosporin analog.

Strategic Introduction of N-Methylalanine at the D-Alanine 8 Position

The substitution of the D-alanine residue at position 8 of the cyclosporin A macrocycle is a well-established approach for creating novel derivatives. Both enzymatic and total synthesis methods offer pathways to introduce alternative amino acids at this site.

Directed biosynthesis has proven effective for creating position-8 analogues. The cyclosporin synthetase, a large multienzyme complex from the fungus Tolypocladium inflatum, is responsible for the assembly of the undecapeptide. nih.govnih.gov This enzyme complex demonstrates a degree of substrate flexibility, allowing for the incorporation of amino acids other than the native D-alanine. For instance, researchers have successfully replaced D-alanine with D-serine to produce [D-Ser⁸]cyclosporin A. nih.gov Further studies have shown that other analogues, such as [D-2-aminobutyric acid⁸]CsA and [β-chloro-D-alanine⁸]CsA, can be generated through in vitro enzymatic systems. nih.govmonash.edu The preparation of [2-deutero-3-fluoro-D-Ala⁸]cyclosporin A has also been achieved via directed biosynthesis, highlighting the enzyme's tolerance for modified substrates at this position. nih.gov A strategy to synthesize 8-(N-Methylalanine)cyclosporin A would therefore involve feeding N-methyl-D-alanine to the cyclosporin synthetase enzyme system.

Total chemical synthesis provides an alternative and more versatile route. The first total synthesis of cyclosporin A, accomplished by Wenger, laid the groundwork for constructing numerous analogues by assembling a linear peptide precursor followed by macrolactamization. nih.govresearchgate.net In a total synthesis approach, a protected N-methyl-D-alanine building block would be incorporated into the linear undecapeptide chain at the eighth position before the final cyclization step. This method allows for precise control over the sequence and avoids the biological limitations of enzyme substrate specificity.

Table 1: Examples of Synthesized Cyclosporin A Analogues at Position 8

| Analogue Name | Method of Synthesis | Reference |

| [D-Ser⁸]cyclosporin A | Enzymatic Synthesis | nih.gov |

| [D-2-aminobutyric acid⁸]CsA | In Vitro Enzymatic System | nih.govmonash.edu |

| [β-chloro-D-alanine⁸]CsA | In Vitro Enzymatic System | nih.govmonash.edu |

| [2-deutero-3-fluoro-D-Ala⁸]cyclosporin A | Directed Biosynthesis | nih.gov |

Overcoming Synthetic Difficulties in Sequences with Consecutive N-Methylated Amino Acids

The synthesis of peptides containing N-methylated amino acids, such as cyclosporin A which has seven such residues, presents significant challenges. nih.gov The presence of an N-methyl group on the amide nitrogen introduces steric hindrance, which can impede coupling reactions and lower yields. Furthermore, N-methylation can favor the formation of cis-amide bonds, adding to the conformational complexity of the peptide. nih.gov

Modern synthetic methods have been developed to address these issues. For example, the use of isonitrile coupling reactions has emerged as a powerful tool for forming the tertiary amide bonds characteristic of N-methylated peptides. researchgate.netnih.govpitt.edu This approach was successfully applied to a total synthesis of cyclosporin A, demonstrating its utility in constructing challenging, sterically hindered peptide bonds. researchgate.netnih.gov Such advanced techniques would be critical for efficiently synthesizing the linear precursor of 8-(N-Methylalanine)cyclosporin A and achieving a successful macrolactamization.

Advanced Analytical Characterization of Synthetic 8-(N-Methylalanine)cyclosporin A

The structural confirmation of a newly synthesized analogue like 8-(N-Methylalanine)cyclosporin A requires a suite of advanced analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose.

Mass Spectrometry (MS): LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a primary tool for verifying the molecular weight and purity of the synthesized compound. waters.comacs.orgnih.gov High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can confirm the elemental composition with high accuracy. nih.govdeepdyve.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides sequence-specific information, confirming the incorporation of N-methylalanine at the correct position. Techniques such as post-column addition of divalent metal salts can help differentiate isomers if necessary. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for elucidating the three-dimensional structure and conformation of cyclosporin analogues in solution. nih.gov A complete assignment of ¹H and ¹³C NMR signals is the first step. Multidimensional NMR experiments, such as COSY, TOCSY, NOESY, and HSQC, are used to determine through-bond and through-space correlations. ethz.ch The Nuclear Overhauser Effect (NOE) data is particularly important for defining the peptide's backbone and side-chain conformations, including the cis/trans isomerization state of the numerous N-methylated peptide bonds. mdpi.com Comparing the NMR spectra of the new analogue to that of cyclosporin A can reveal subtle conformational changes induced by the modification at position 8.

Table 2: Analytical Techniques for the Characterization of 8-(N-Methylalanine)cyclosporin A

| Technique | Purpose | Expected Information |

| LC-MS/MS | Purity assessment and molecular weight confirmation. | Retention time, accurate mass of the [M+H]⁺ or other adduct ions (e.g., [M+NH₄]⁺), confirmation of elemental composition. |

| Tandem MS (MS/MS) | Structural verification and sequence confirmation. | Fragmentation pattern consistent with the incorporation of N-methylalanine at position 8. |

| ¹H and ¹³C NMR | Primary structure and conformational analysis. | Chemical shifts providing information on the local electronic environment of each nucleus. |

| 2D NMR (COSY, NOESY) | Detailed 3D structure determination in solution. | J-coupling correlations to confirm bonding, and NOE cross-peaks to establish through-space proximities and define the solution conformation. |

Conformational Analysis and Structural Dynamics of 8 N Methylalanine Cyclosporin a

Spectroscopic Elucidation of Macrocyclic Conformation in Solution

Spectroscopic techniques are pivotal in understanding the three-dimensional structure of complex cyclic peptides like 8-(N-Methylalanine)cyclosporin A in a solution environment, which often mimics physiological conditions more closely than a crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Dihedral Angles and Side Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution conformation of cyclosporin (B1163) derivatives. For cyclosporin A, extensive NMR studies, including two-dimensional techniques like NOESY, ROESY, COSY, and TOCSY, have provided detailed insights into its structure. These experiments allow for the measurement of nuclear Overhauser effects (NOEs), which give distance constraints between protons, and scalar couplings (J-couplings), which help define dihedral angles (φ, ψ) along the peptide backbone. mdpi.comnih.gov

In the case of 8-(N-Methylalanine)cyclosporin A, the most immediate and telling difference in the ¹H NMR spectrum compared to cyclosporin A would be the disappearance of the amide proton signal for the residue at position 8 (D-Ala8 in CsA) and the appearance of a new signal corresponding to the N-methyl group protons of the N-Methylalanine residue. mdpi.comethz.ch

Side chain dynamics, which are crucial for molecular recognition and membrane permeability, can be probed by measuring the relaxation of ¹³C nuclei in methyl groups. gmclore.orggmclore.org For 8-(N-Methylalanine)cyclosporin A, NMR relaxation studies would reveal the mobility of the newly introduced N-methyl group at position 8, providing insights into the local flexibility of the backbone at this site. Comparing the dynamics of the side chains of other residues to those in CsA would illuminate the long-range conformational consequences of the substitution.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Cyclosporin A in the Cyclophilin-Bound "Open" Conformation

| Residue | φ (degrees) | ψ (degrees) |

| 1. MeBmt | -100 | 115 |

| 2. Abu | -100 | 140 |

| 3. Sar | -75 | 170 |

| 4. MeLeu | -120 | 120 |

| 5. Val | -130 | 140 |

| 6. MeLeu | -100 | 100 |

| 7. Ala | -70 | 110 |

| 8. D-Ala | 130 | -90 |

| 9. MeLeu | -100 | 100 |

| 10. MeLeu | -125 | 120 |

| 11. MeVal | -120 | 150 |

| Note: This table shows data for the parent compound, Cyclosporin A, in its bioactive "open" conformation as determined by NMR. ethz.ch The substitution at position 8 in 8-(N-Methylalanine)cyclosporin A would lead to different values, particularly for residues 7, 8, and 9. |

Circular Dichroism (CD) Spectroscopy for Global Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the global secondary structure of peptides and proteins. youtube.comyoutube.com The characteristic β-sheet and β-turn structures of cyclosporins give rise to distinct CD spectra. nih.gov

For cyclosporin A, the CD spectrum is sensitive to the solvent environment, reflecting the conformational changes between the "closed" form in apolar solvents and the more flexible ensemble of structures in polar solvents. The spectrum of 8-(N-Methylalanine)cyclosporin A would be expected to differ from that of CsA. Given that the substitution at position 8 disrupts a key hydrogen bond that stabilizes the "closed" β-sheet conformation, the CD spectrum in an apolar solvent might show features indicative of a less ordered or different secondary structure compared to CsA under the same conditions. This would provide a global picture of the structural impact of the N-methylation.

Influence of N-Methylalanine at Position 8 on Peptide Backbone Conformation

Analysis of cis-trans Isomerization Dynamics of Amide Bonds (ω angle)

The peptide bonds preceding N-methylated amino acids can exist in either a cis or trans conformation (ω angle of ~0° or ~180°, respectively). This isomerization is a key feature of cyclosporin's structural diversity. nih.govnih.gov In cyclosporin A, the MeLeu⁹-MeLeu¹⁰ peptide bond is known to be cis in the "closed" crystal structure but trans in the "open" bioactive conformation. nih.govnih.gov

The substitution of D-Ala⁸ with N-Methylalanine introduces a new N-methylated peptide bond between Ala⁷ and MeAla⁸. This creates an additional site for potential cis-trans isomerization, adding another layer of conformational complexity. The energy barrier for this isomerization can be studied using NMR techniques like EXSY (Exchange Spectroscopy). nih.gov The presence of this new isomerizing bond would likely influence the conformational preferences of adjacent residues and could affect the isomerization dynamics of other N-methylated peptide bonds in the ring, such as the critical MeLeu⁹-MeLeu¹⁰ bond. nih.gov

Impact on the Equilibrium Between "Open" and "Closed" Conformational States of Cyclosporin A

Cyclosporin A exhibits a remarkable conformational plasticity, existing in equilibrium between two major states: a "closed" conformation in apolar environments and an "open" conformation in polar solvents and when bound to its target protein, cyclophilin. acs.orgnih.gov The "closed" state is characterized by a compact structure with its polar amide groups turned inwards and stabilized by intramolecular hydrogen bonds, while the hydrophobic side chains are exposed to the solvent. nih.gov This conformation is thought to be crucial for passive membrane diffusion. The "open" state exposes the polar groups to the solvent, which is necessary for binding to cyclophilin. acs.orgnih.gov

The substitution at position 8 directly impacts this equilibrium. The D-Ala⁸ residue in cyclosporin A is a hydrogen bond donor in the network that stabilizes the "closed" conformation. By replacing D-Ala with N-Methylalanine, this hydrogen bond is eliminated. nih.govnih.gov This loss would be expected to significantly destabilize the "closed" conformation, likely shifting the conformational equilibrium towards more "open" or partially open structures, even in apolar solvents. This has significant implications, as the ability to adopt the "closed" conformation is linked to the molecule's ability to cross cell membranes.

Computational Studies of Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations and other computational methods are invaluable for exploring the full conformational landscape of flexible molecules like cyclosporins. nih.govjst.go.jp These studies can model the transitions between different conformational states and rationalize experimental observations. acs.orgnih.gov

For 8-(N-Methylalanine)cyclosporin A, MD simulations would be essential to map out its conformational free-energy landscape. Such simulations could:

Predict the preferred backbone dihedral angles and compare them to those of CsA.

Quantify the energy difference between cis and trans isomers at the newly introduced Ala⁷-MeAla⁸ peptide bond.

Simulate the equilibrium between different global conformations and assess the relative stability of any "closed-like" versus "open" states. nih.gov

Computational studies on CsA have shown that its conformational landscape is complex, with multiple metastable states accessible in different solvents. acs.orgnih.gov A similar study on 8-(N-Methylalanine)cyclosporin A would likely reveal a landscape significantly altered by the loss of the key intramolecular hydrogen bond and the introduction of a new isomerizable peptide bond, providing a detailed molecular rationale for the spectroscopic findings.

Molecular Dynamics (MD) Simulations for Exploring Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of complex biomolecules like 8-(N-Methylalanine)cyclosporin A. These simulations model the atomic motions of the molecule over time, providing insights into its structural flexibility and the different shapes it can adopt. For cyclosporin A and its derivatives, MD simulations have been instrumental in understanding their "chameleonic" behavior, where the molecule's conformation adapts to its environment, such as a polar solvent like water or an apolar one like chloroform. nih.govnih.gov

In a typical MD simulation study of a cyclosporin analog, the molecule is placed in a simulated environment, often a box of water molecules or a nonpolar solvent, and the forces between all atoms are calculated using a force field. nih.govnih.gov By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, revealing the dynamic nature of the molecule. This approach allows for the characterization of the conformational ensemble, which is the collection of all accessible conformations and their relative populations.

Development and Validation of Force Fields for N-Methylated Amino Acids, including N-Methylalanine

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Standard force fields for proteins, such as AMBER and CHARMM, are well-parameterized for the 20 standard amino acids but often require refinement for unnatural amino acids like N-methylated residues. nih.govacs.orgnsf.gov The presence of a methyl group on the backbone nitrogen atom, as in N-Methylalanine, significantly alters the local conformational preferences and energy landscape compared to its non-methylated counterpart. nih.gov

The development of force field parameters for N-methylated amino acids involves a multi-step process. This typically includes:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on model dipeptide systems, such as Ace-NMe-Ala-NMe, to obtain accurate geometries and energies for different backbone dihedral angles (phi and psi). nih.gov

Parameter Fitting: The QM data is then used to derive or refine the force field parameters, including partial atomic charges, bond lengths, bond angles, and dihedral angle terms. The RESP (Restrained Electrostatic Potential) fitting approach is commonly used for deriving charges. acs.orgnih.gov

Validation: The new parameters are validated by performing MD simulations and comparing the results with experimental data, such as NMR-derived distance constraints or J-coupling constants, or by assessing their ability to reproduce high-level QM energy landscapes. nih.govnsf.gov

A key development in improving the accuracy of simulations for N-methylated peptides has been the introduction of a grid correction map (CMAP) for the energy surface of the backbone dihedral angles. This correction accounts for the coupling between the phi and psi angles and has been shown to be crucial for accurately describing the backbone dynamics of CsA. nih.gov The development of such specialized force fields is essential for obtaining reliable conformational ensembles for 8-(N-Methylalanine)cyclosporin A.

Quantum Mechanical (QM) Calculations for Local Energy Landscapes and Dihedral Angle Potentials

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure and energetics of molecules. For complex systems like 8-(N-Methylalanine)cyclosporin A, performing QM calculations on the entire molecule is computationally prohibitive. Therefore, a common strategy is to use QM methods to study smaller fragments of the molecule, such as dipeptides containing the N-methylated residue of interest. nih.govresearchgate.net

These calculations are crucial for understanding the intrinsic conformational preferences of N-Methylalanine. By systematically rotating the backbone dihedral angles (phi and psi) of an N-methylated alanine (B10760859) dipeptide and calculating the corresponding energy, a two-dimensional potential energy surface can be generated. This surface reveals the low-energy (stable) and high-energy (unstable) conformations for that specific residue. nih.gov

For N-methylated amino acids, these energy landscapes often differ significantly from those of standard amino acids. The steric hindrance from the N-methyl group can lead to a disappearance of certain stable regions on the Ramachandran plot and the emergence of high-energy barriers. nih.gov This information is vital for parameterizing classical force fields, ensuring that the MD simulations accurately reflect the local conformational constraints imposed by the N-methylated residue. Methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) are commonly employed for these calculations. nih.govrsc.org

Free Energy Landscape Analysis for Conformational Transitions

The vast amount of data generated by MD simulations can be distilled into a more understandable representation using free energy landscape (FEL) analysis. plos.org An FEL provides a map of the conformational states of a molecule, with the low-energy regions corresponding to stable or metastable conformations and the barriers between them representing the energy required for conformational transitions. nih.gov

To construct an FEL for 8-(N-Methylalanine)cyclosporin A, the simulation trajectory is projected onto a set of collective variables or principal components that capture the most significant motions of the molecule. The free energy is then calculated as a function of these variables. The resulting landscape can reveal the dominant conformational states, the pathways for transitioning between them, and the relative stabilities of these states. plos.orgnih.gov

Molecular Interactions and Receptor Binding of 8 N Methylalanine Cyclosporin a

Binding Affinity and Specificity to Intracellular Immunophilins

The initial and essential step for the mechanism of action of cyclosporins is their binding to a ubiquitous family of intracellular proteins called cyclophilins (CyP), which possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.

Interaction with Cyclophilin A (CyPA) and Other Cyclophilin Isoforms

Fluorescence spectroscopy measurements have determined the dissociation constant (Kd) for the Cyclosporin (B1163) A/Cyclophilin A complex to be approximately 36.8 nM. nih.gov CsA also binds to other isoforms, such as Cyclophilin B (CypB) and Cyclophilin C (CypC), with even higher and lower affinities, respectively (Kd of 9.8 nM for CypB and 90.8 nM for CypC). nih.gov

Research on other derivatives modified at position 8 indicates that this position is not critical for cyclophilin binding. For instance, the derivative [O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsA demonstrates potent, CsA-like inhibition of Cyclophilin 18's (Cyp18) isomerase activity, with an IC50 value of 3.2 nM. nih.govresearchgate.net This suggests that the core interactions responsible for cyclophilin binding, which primarily involve CsA residues 1, 2, 3, 9, 10, and 11, remain intact despite modifications at position 8. Therefore, it is highly probable that 8-(N-Methylalanine)cyclosporin A retains a high affinity for CyPA and other cyclophilin isoforms.

| Compound | Target Isoform | Binding Affinity (Kd/IC50) | Measurement Technique |

| Cyclosporin A | Cyclophilin A | 36.8 nM (Kd) | Fluorescence Spectroscopy |

| Cyclosporin A | Cyclophilin B | 9.8 nM (Kd) | Fluorescence Spectroscopy |

| Cyclosporin A | Cyclophilin C | 90.8 nM (Kd) | Fluorescence Spectroscopy |

| [O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsA | Cyclophilin 18 | 3.2 nM (IC50) | Isomerase Activity Assay |

Biophysical Characterization of Binding Energetics and Kinetics (e.g., ITC, SPR)

Advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in providing a detailed thermodynamic and kinetic profile of ligand-protein interactions. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR) monitors binding in real-time by detecting changes in the refractive index at a sensor surface. This technique yields kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

While specific ITC or SPR data for 8-(N-Methylalanine)cyclosporin A are not publicly documented, these methods have been applied to other cyclosporin analogues. For example, fluorescence spectroscopy has been used to determine the Kd for voclosporin (B1684031) (a derivative modified at residue 1) binding to CyPA as 15 nM, a value very similar to that of CsA. Such studies confirm that modifications at various positions on the cyclosporin ring can be evaluated quantitatively to understand their impact on cyclophilin binding.

Formation of Immunophilin-Cyclosporin Tertiary Complexes

The immunosuppressive effect of cyclosporins is not triggered by the binding to cyclophilin alone. Instead, the resulting binary complex—for instance, CyPA-[8-(N-Methylalanine)cyclosporin A]—gains the ability to bind to and inhibit the calcium- and calmodulin-dependent protein phosphatase, calcineurin (Cn). nih.govyoutube.comyoutube.com

Structural Analysis of Complex Formation with Calcineurin

The crystal structure of the ternary complex of Cyclophilin A-Cyclosporin A-Calcineurin (CyPA-CsA-Cn) has been resolved, providing a detailed architectural blueprint of the interaction. nih.govpnas.orgrcsb.org The CyPA-CsA complex binds to a composite surface formed by both the catalytic subunit (CnA) and the regulatory subunit (CnB) of calcineurin. nih.govpnas.org

The interaction surface is extensive, burying approximately 1,870 Ų of surface area. nih.gov Key to this interaction is the "effector domain" of CsA, comprising residues 3 through 9. nih.govnih.gov These residues, along with cyclophilin's Trp-121, form a composite surface that docks onto calcineurin. nih.govrcsb.org The primary interface is largely hydrophobic, involving residues such as N-methyl leucines at positions 4 and 6 of CsA. nih.govnih.gov

| Complex Component | Interacting Residues/Regions | PDB ID | Resolution |

| Cyclosporin A | Residues 3-9 (Effector Domain) | 1MF8 | 3.10 Å |

| Cyclophilin A | Trp-121 | 1MF8 | 3.10 Å |

| Calcineurin A (CnA) | Leu343, Pro344, Trp352, Ser353, Phe356 | 1MF8 | 3.10 Å |

| Calcineurin B (CnB) | Met118, Val119, Asn122, Val123 | 1MF8 | 3.10 Å |

Allosteric Modulation of Target Enzyme Activities by the Drug-Immunophilin Complex

The inhibition of calcineurin by the CyPA-CsA complex is a classic example of allosteric modulation. researchgate.netnih.gov The complex does not bind to the active site of calcineurin directly. Instead, it binds to a distinct site and, through conformational changes, sterically hinders the access of protein substrates, such as the Nuclear Factor of Activated T-cells (NFAT), to the catalytic center. youtube.comnih.gov This mechanism is classified as noncompetitive inhibition. nih.gov

Studies have shown that a concentration of 2 µM Cyclosporin A can reduce the enzymatic activity of calcineurin by 50% in certain cell lines. nih.gov The efficacy of this allosteric inhibition is highly dependent on the structure of the cyclosporin analogue. As discussed below, modifications at position 8 can dramatically alter, and even completely eliminate, the ability of the immunophilin-drug complex to inhibit calcineurin, highlighting this position's critical role in mediating the allosteric effect. nih.gov

Role of the Position 8 Residue in Defining Binding Interface Architecture

The amino acid at position 8 of the cyclosporin macrocycle is a critical determinant of the compound's immunosuppressive potential. While it does not appear to be essential for binding to cyclophilin, it is a key player in the subsequent interaction with calcineurin. Position 8 lies on the periphery of the main CsA-calcineurin interface, acting as a crucial modulator of the ternary complex's stability and inhibitory capacity. nih.gov

Structure-activity relationship studies have demonstrated the profound impact of modifications at this site. For example, introducing a tethered, positively charged amino group onto a [D-Ser8]CsA scaffold results in a compound that binds to Cyp18 with high affinity but whose complex with Cyp18 is completely incapable of inhibiting calcineurin. nih.govresearchgate.net This finding strongly indicates that the physicochemical properties of the side chain at position 8 can create or prevent steric or electrostatic clashes that are vital for effective calcineurin docking.

Identification of Critical Hydrophobic Contacts and Hydrogen Bonding Networks

The binding of cyclosporins to the active site of cyclophilin is characterized by a significant hydrophobic interface, complemented by a network of specific hydrogen bonds. The active site of cyclophilin presents as a hydrophobic cavity, and the interaction is largely driven by the burial of nonpolar side chains of the cyclosporin molecule within this pocket.

For the parent molecule, Cyclosporin A, key hydrophobic interactions involve its residues MeBmt-1, MeLeu-4, MeLeu-6, MeLeu-9, and MeLeu-10, which make extensive contact with hydrophobic residues within the cyclophilin binding site. nih.govethz.chnih.govrcsb.orgharvard.edu These interactions are crucial for the stability of the complex. In the case of 8-(N-Methylalanine)cyclosporin A, the core hydrophobic contacts established by the majority of the cyclosporin ring are expected to be largely conserved.

Hydrogen bonding plays a crucial role in the specificity and stability of the cyclosporin-cyclophilin complex. In the bound conformation of Cyclosporin A, several intermolecular hydrogen bonds are formed between the drug and the receptor. harvard.edu These typically involve the backbone amide protons and carbonyl oxygens of the cyclosporin and amino acid residues of cyclophilin. For instance, the amide proton of Ala-7 and the carbonyl oxygen of MeLeu-6 in CsA are known to participate in hydrogen bonding with cyclophilin. harvard.edu

With the introduction of an N-methyl group at position 8, the amide proton of this residue is no longer available for hydrogen bonding. In the parent CsA, the D-Ala at position 8 is not typically a primary participant in the hydrogen bonding network with cyclophilin. harvard.edu Therefore, the loss of this hydrogen bond donor capability is not expected to be a major detriment to binding. In fact, some studies on analogs with D-Serine at position 8, which introduces a hydroxyl group capable of hydrogen bonding, did not show a significant decrease in activity, indicating a degree of tolerance for substitutions at this position. nih.gov The primary hydrogen bonding network established by other residues of the macrocycle is likely to remain the dominant factor in the polar interactions with the receptor.

Table 1: Predicted Key Intermolecular Contacts between 8-(N-Methylalanine)cyclosporin A and Cyclophilin (Inferred from Cyclosporin A Data)

| Interaction Type | 8-(N-Methylalanine)cyclosporin A Residue | Potential Cyclophilin Residue(s) |

| Hydrophobic | MeBmt-1 | Trp-121, Phe-113, Leu-122 |

| MeLeu-4 | Phe-60, Met-61, Phe-113 | |

| MeLeu-6 | Ile-57, Phe-60, Met-61 | |

| MeLeu-9 | Val-55, Ile-57 | |

| MeLeu-10 | Trp-121 | |

| Hydrogen Bond | Ala-7 (NH) | Gln-63 (Side Chain) |

| MeLeu-6 (CO) | Asn-102 (Side Chain) |

This table is predictive and based on the known interactions of Cyclosporin A with cyclophilin. The precise residues involved may vary for the 8-(N-Methylalanine) derivative.

Conformational Adaptations of the Macrocycle Upon Ligand-Receptor Complexation

A hallmark of the interaction between cyclosporins and cyclophilin is the dramatic conformational change that the cyclosporin macrocycle undergoes upon binding. nih.govacs.org In nonpolar solvents, Cyclosporin A exists in a "closed" conformation, characterized by several intramolecular hydrogen bonds that shield its polar groups from the solvent. nih.govnih.gov However, upon binding to the aqueous environment of the cyclophilin active site, it transitions to an "open" conformation. nih.govmdpi.com

This open, receptor-bound conformation is characterized by the disruption of the intramolecular hydrogen bonds and the exposure of the amide backbone. mdpi.com This conformational adaptation allows the cyclosporin molecule to present a complementary surface for interaction with the binding pocket of cyclophilin. All peptide bonds in the bound state of CsA are in the trans configuration. acs.org

It is highly probable that 8-(N-Methylalanine)cyclosporin A undergoes a similar profound conformational change upon binding to its receptor. The energetic cost of breaking the intramolecular hydrogen bonds of the closed conformation is compensated by the formation of favorable intermolecular interactions with the receptor. The driving force for this change is the significant hydrophobic and polar interactions established within the binding site.

The N-methylation at position 8 could have a subtle influence on the conformational dynamics of the macrocycle. N-methylated amino acids are known to have a lower energy barrier for cis-trans isomerization of the peptide bond compared to their non-methylated counterparts. nih.gov While the final bound state for CsA has all trans peptide bonds, the kinetics of the conformational change could be influenced by the N-methylation at position 8. However, without specific experimental data, the precise impact on the transition state and the final bound conformation remains a subject for further investigation.

Table 2: Conformational State of Cyclosporin A in Different Environments

| Environment | Conformation | Key Features |

| Nonpolar Solvent (e.g., Chloroform) | Closed | Multiple intramolecular hydrogen bonds, shielded polar groups. nih.govnih.gov |

| Aqueous Solution (Bound to Cyclophilin) | Open | No intramolecular hydrogen bonds, exposed amide backbone, all trans peptide bonds. nih.govacs.orgmdpi.com |

This fundamental conformational flexibility, or "chameleonic" behavior, is a critical aspect of the molecular mechanism of action for cyclosporins, including 8-(N-Methylalanine)cyclosporin A. nih.gov

Structure Activity Relationships Sar and Functional Modulation of 8 N Methylalanine Cyclosporin a

Impact on Immunosuppressive Activity and Selectivity

The immunosuppressive action of Cyclosporin (B1163) A is not intrinsic to the molecule itself but is contingent upon the formation of a composite molecular surface that is recognized by its intracellular target. This process begins with CsA binding to its cytosolic receptor, cyclophilin A (CypA). nih.gov The resulting CsA-CypA complex then presents a new binding interface for the calcium- and calmodulin-dependent protein phosphatase, calcineurin (also known as protein phosphatase 2B). nih.govrndsystems.com It is the inhibition of calcineurin's phosphatase activity by this ternary complex that ultimately blocks the signal transduction cascade leading to T-cell activation. nih.govnih.gov

Strategies for Decoupling Immunosuppression from Cyclophilin Binding Through Chemical Modification

The modular nature of CsA's mechanism of action—wherein one face of the molecule binds cyclophilin and another, exposed face of the bound CsA interacts with calcineurin—allows for the potential to uncouple these two events through targeted chemical changes. The cyclosporin molecule possesses two principal functional domains: one that facilitates binding to cyclophilin and a second that, once complexed, confers the ability to bind and inhibit calcineurin. nih.gov

Structure-activity relationship studies have demonstrated that it is possible to create CsA analogs that retain high affinity for cyclophilin but are devoid of immunosuppressive activity. This is achieved by modifying residues on the "effector" domain of CsA, which is the surface that interacts with calcineurin. X-ray crystallography has revealed that the side chains of amino acids at positions 4 (N-methyl-L-leucine) and 6 (N-methyl-L-leucine) are particularly crucial for this interaction with calcineurin. nih.gov Modifications at these sites can abolish the ability of the CsA-CypA complex to inhibit calcineurin, effectively decoupling cyclophilin binding from immunosuppression. nih.gov

While positions 4 and 6 are primary sites for modulating calcineurin interaction, other positions, including position 8, have been targeted to create analogs with altered bioactivities. researchgate.netjst.go.jpnih.gov The synthesis of analogs with modifications at the D-Ala⁸ position serves as a tool to probe the conformational and functional requirements for immunosuppressive activity. jst.go.jpnih.gov The replacement of D-Alanine with 8-(N-Methylalanine) alters a key residue in the region of the molecule that has been shown to be important for the conformation of the peptide backbone.

Effects on Downstream Cellular Signaling Pathways Relevant to T-Cell Activation

The principal downstream target of the CsA-CypA-calcineurin signaling axis is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. nih.govresearchgate.netnih.gov In a resting T-cell, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. frontiersin.orgreactome.org Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that facilitates its translocation into the nucleus. reactome.org Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of genes critical for the immune response, including interleukin-2 (B1167480) (IL-2). reactome.org

By inhibiting calcineurin, the CsA-CypA complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT. researchgate.netnih.govnih.gov This blockade of NFAT-dependent transcription is the molecular basis for CsA's potent immunosuppressive effects. nih.gov However, it is noteworthy that not all T-cell activation pathways are sensitive to CsA. Studies have identified IL-2-independent, CsA-resistant pathways of T-cell activation, such as those involving the CD28 co-stimulatory molecule, which can lead to T-cell proliferation even in the presence of the drug. nih.govdtic.mil

While CsA is a well-established inhibitor of the calcineurin-NFAT pathway, it has also been reported to have unexpected immunostimulatory effects in certain contexts. For instance, CsA can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key metabolic regulator in T-cells, by inhibiting calcineurin-mediated dephosphorylation of the protein kinase B (AKT). nih.gov This highlights the complex and sometimes opposing roles that CsA can play in cellular signaling. The specific impact of the 8-(N-Methylalanine) modification on these intricate signaling networks would depend on how the altered residue affects the conformation of the effector domain and its ultimate interaction with calcineurin.

Role in Intracellular Permeability and Cellular Transport Mechanisms

A defining characteristic of Cyclosporin A is its high passive permeability across biological membranes, a feature that contradicts conventional predictors of drug-likeness, such as Lipinski's "Rule of Five". nih.gov This capacity is attributed to its cyclic structure and, critically, its high degree of N-methylation, which allows the molecule to adopt different conformations in aqueous versus lipid environments. nih.govuq.edu.au

Analysis of Passive Membrane Permeability Across Lipid Bilayers

The results demonstrated that CsA could tolerate the loss of any single side chain without a catastrophic loss of passive permeability. rsc.org Specifically, the analog containing N-methylalanine at position 8 maintained significant passive permeability. Although some substitutions led to a minor decrease in the permeability coefficient compared to the parent compound, the reduction was not substantial, suggesting that the fundamental propensity of the CsA backbone to adopt a membrane-translocating conformation is a more critical determinant of high permeability than any single side chain. rsc.org

| Compound | Modification | Relative Permeability Finding | Source |

|---|---|---|---|

| Cyclosporin A (Parent) | - | High passive permeability (Reference) | rsc.org |

| 8-(N-Methylalanine)cyclosporin A | D-Ala at position 8 replaced with N-Methylalanine | Maintained passive permeability; no substantial decrease observed. | rsc.org |

| Other Alanine (B10760859)/N-Methylalanine Analogs | Single side-chain deletions at various positions | None of the derivatives showed a fatal loss of passive permeability. | rsc.org |

Correlation Between Specific Conformational States and Membrane Translocation Efficiency

The high membrane translocation efficiency of CsA is explained by its ability to undergo a solvent-dependent conformational change, a property often described as "chameleonic". nih.gov In polar, aqueous environments, CsA exposes its polar amide groups and exists in a relatively "open" conformation. nih.gov To cross the nonpolar lipid bilayer, it shifts to a "closed" conformation, where the amide protons form intramolecular hydrogen bonds (IMHBs), effectively shielding the polar groups from the hydrophobic membrane interior. rsc.orgnih.gov

In the canonical "closed" conformation of CsA observed in nonpolar solvents, there are four key intramolecular hydrogen bonds. nih.gov One of these involves the amide proton of D-Ala at position 8, which forms a hydrogen bond with the carbonyl oxygen of N-methyl-L-leucine at position 6 (Dal⁸-H–Mle⁶-O). nih.gov The substitution of D-Ala⁸ with 8-(N-Methylalanine) removes this specific amide proton, thereby eliminating its potential to act as a hydrogen bond donor. Despite the removal of this specific hydrogen bond donor, experimental evidence from amide temperature coefficients shows that the 8-(N-Methylalanine) analog, like other side-chain-deleted derivatives, largely maintains its network of intramolecular hydrogen bonds in a non-polar solvent. rsc.org This indicates that the molecule can still effectively adopt a "closed" conformation, which is consistent with the observation that it retains high passive permeability. rsc.org This finding underscores the robustness of the CsA backbone in achieving a membrane-permeable state, even when one of its stabilizing intramolecular hydrogen bonds is removed.

General Contribution of N-Methylation to Enhanced Permeability in Cyclic Peptides

The structure of Cyclosporin A, with seven of its eleven residues being N-methylated, is a prime example of how this chemical modification enhances membrane permeability in cyclic peptides. nih.govnih.gov N-methylation contributes to this property through several mechanisms. Firstly, by replacing an amide proton with a methyl group, it reduces the molecule's hydrogen bond donating capacity. researchgate.net This is energetically favorable for entering a nonpolar lipid environment, as it minimizes the desolvation penalty associated with breaking hydrogen bonds with water.

Secondly, N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a conformation that is amenable to forming intramolecular hydrogen bonds and crossing the membrane. nih.gov Molecular modeling and NMR studies have shown that the specific pattern of N-methylation in the CsA backbone is essential for forming the correct, biologically active conformation. nih.gov This conformational control is a key factor in improving the drug-like properties of peptides, including stability and permeability. researchgate.net The introduction of an additional N-methyl group at position 8 in 8-(N-Methylalanine)cyclosporin A further reduces the hydrogen bond donor count, a strategy generally aligned with enhancing passive diffusion for cyclic peptides. rsc.orgresearchgate.net

Investigation of Other Biological Activities and Therapeutic Potential

The quest to mitigate the immunosuppressive effects of Cyclosporin A, primarily to reduce side effects in long-term treatments, has led to the development of numerous analogs. These modifications have serendipitously unveiled novel pharmacological activities, including potent antiviral and antiparasitic properties. A key strategy in developing these non-immunosuppressive analogs has been the chemical modification of the cyclosporine molecule at positions that are critical for its interaction with calcineurin, the key enzyme responsible for its immunosuppressive action, while retaining its ability to bind to cyclophilins.

A significant breakthrough in the study of non-immunosuppressive cyclosporine analogs was the discovery of their potent anti-HIV-1 activity. Cyclosporin A itself was observed to inhibit HIV-1 replication, but its strong immunosuppressive properties made it unsuitable for treating a disease that already compromises the immune system. This led to the investigation of analogs that could retain antiviral activity without suppressing the immune response.

One of the most well-studied non-immunosuppressive analogs with anti-HIV-1 activity is SDZ NIM 811. nih.govnih.gov This compound, while devoid of immunosuppressive capacity, demonstrates potent and selective inhibition of HIV-1 replication. nih.govnih.gov The mechanism of action is distinct from other anti-HIV drugs. It does not directly inhibit viral enzymes like reverse transcriptase or protease. nih.gov Instead, its antiviral effect is mediated through its binding to the host cell protein, cyclophilin A (CypA). nih.gov

Cyclophilin A is incorporated into HIV-1 virions through an interaction with the viral Gag protein. This incorporation is crucial for the infectivity of the virus particles. nih.gov Non-immunosuppressive cyclosporine analogs like SDZ NIM 811 disrupt this interaction, thereby preventing the packaging of CypA into new virions and significantly reducing their infectivity. nih.govnih.gov These analogs have been shown to be effective against a range of HIV-1 strains, including clinical isolates. researchgate.net

The development of non-immunosuppressive cyclosporine analogs as anti-HIV agents highlights a promising therapeutic strategy that targets a host-virus interaction rather than a viral component, which may offer advantages in overcoming drug resistance.

The separation of immunosuppressive and other biological activities in cyclosporine analogs has opened up new avenues for therapeutic applications. Modifications at various amino acid positions of the cyclosporine ring have been shown to modulate its biological profile.

Research into analogs with modifications at position 8, such as [D-Ser8]cyclosporin A, has been conducted, indicating that this position is a viable site for chemical alteration to influence activity. nih.gov While direct studies on an N-methylated alanine at position 8 are scarce, the principles of structure-activity relationships suggest that such a modification could significantly impact the molecule's function. N-methylation is a known strategy to enhance cell permeability and metabolic stability of peptides. researchgate.net

Beyond antiviral activity, non-immunosuppressive cyclosporine analogs have shown potential in other therapeutic areas:

Antifungal Activity: Certain non-immunosuppressive analogs have demonstrated toxicity against opportunistic fungal pathogens. This antifungal effect is also dependent on the inhibition of a fungal calcineurin, which is structurally distinct enough from the human equivalent to allow for selective targeting.

Anti-Hepatitis C Virus (HCV) Activity: Analogs like DEBIO-025 have shown potent inhibition of HCV replication in vitro. researchgate.net This has generated interest in their potential use for treating HCV infections, including in patients co-infected with HIV. researchgate.net

Anticancer Potential: The ability of some cyclosporine analogs to inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer cells, has been explored. This suggests a potential role as chemosensitizers in cancer therapy.

The continued exploration of cyclosporine A analogs, including those with modifications at position 8, holds promise for the development of new therapeutics with diverse pharmacological profiles, tailored to be non-immunosuppressive while maximizing other desired biological activities.

Biosynthetic Pathways and Engineering of Cyclosporin a Analogs

Mechanistic Understanding of Cyclosporin (B1163) A Biosynthesis by Cyclosporin Synthetase

Cyclosporin Synthetase is a nonribosomal peptide synthetase (NRPS), a modular enzyme that functions as an assembly line to construct the peptide backbone. researchgate.netencyclopedia.pub This single polypeptide, with a staggering molecular weight of approximately 1.7 MDa, catalyzes around 40 distinct reaction steps. researchgate.netnih.gov The enzyme is organized into eleven modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net Key domains within each module include the adenylation (A) domain for amino acid selection and activation, the thiolation (T) or peptidyl carrier protein (PCP) domain that covalently binds the activated amino acid, and the condensation (C) domain that catalyzes peptide bond formation. encyclopedia.pub

Role of Specific N-Methyltransferase Activities in Enzymatic Assembly

A defining feature of Cyclosporin A is the N-methylation of seven of its eleven amide nitrogens. researchgate.netresearchgate.net This modification is catalyzed by N-methyltransferase (N-MT) domains located within seven of the eleven modules of Cyclosporin Synthetase. researchgate.netnih.gov These N-MT domains utilize S-adenosyl-L-methionine (AdoMet) as a methyl group donor. encyclopedia.pubnih.gov

The N-methylation process is not merely a decorative modification; it plays a critical role in the biosynthesis and final conformation of the molecule. nih.gov Studies have shown that N-methylation is essential for the proper assembly and cyclization of the cyclosporin peptide. nih.gov Molecular modeling and NMR analyses suggest that the N-methylation of specific amide bonds is mandatory for the growing peptide chain to adopt a conformation that is recognized by the subsequent condensation domain for peptide bond formation. nih.gov In fact, a maximum of only two desmethyl positions can be tolerated before the peptide assembly process stalls. nih.gov This highlights the stringent conformational requirements imposed by the N-methylation pattern for the successful biosynthesis of Cyclosporin A.

Characterization of Linear Peptide Intermediates and the Assembly Line Mechanism

The biosynthesis of Cyclosporin A proceeds through a stepwise elongation of a linear undecapeptide precursor that remains covalently tethered to the synthetase via a thioester linkage. nih.gov The assembly process initiates with D-alanine at position 8 of the final cyclic structure. nih.gov This starting amino acid is activated and loaded onto the first module of the synthetase.

Researchers have successfully isolated and characterized several linear peptide intermediates of the growing Cyclosporin A chain. nih.gov These intermediates were all found to be partial sequences of Cyclosporin A, starting with D-alanine at the N-terminus. nih.gov The identification of these enzyme-bound peptides provides strong evidence for the sequential, assembly-line mechanism of biosynthesis, where the growing peptide chain is passed from one module to the next in a highly orchestrated manner. nih.gov The final step in the biosynthesis is the cyclization of the linear undecapeptide, which is also catalyzed by Cyclosporin Synthetase, releasing the mature Cyclosporin A molecule. encyclopedia.pub

Strategies for Biocatalytic Modification and Analog Production

The detailed understanding of the Cyclosporin Synthetase machinery opens up avenues for the biocatalytic production of novel Cyclosporin A analogs with altered properties. The generation of a compound like 8-(N-Methylalanine)cyclosporin A would necessitate the modification of the native biosynthetic pathway.

Protein Engineering Approaches for Site-Specific Amino Acid Substitutions by the Synthetase

Protein engineering offers a powerful tool to alter the substrate specificity of the adenylation domains within Cyclosporin Synthetase. nih.gov By introducing specific mutations in the amino acid binding pocket of a particular A-domain, it is theoretically possible to direct the incorporation of a different, or even an unnatural, amino acid at a desired position in the peptide backbone. nih.govinteresjournals.org This approach has been successfully applied to other nonribosomal peptide synthetases to generate novel peptide products.

For the production of 8-(N-Methylalanine)cyclosporin A, the A-domain of the eighth module, which normally recognizes and activates D-alanine, would need to be engineered to instead accept N-methylalanine. This would involve detailed structural analysis of the A-domain and computational modeling to predict mutations that would favor the binding of the new substrate.

Potential for Enzymatic Incorporation of N-Methylalanine or Other Unnatural Amino Acids

The incorporation of unnatural amino acids (uAAs) into proteins and peptides is a rapidly advancing field. nih.govinteresjournals.org While challenging, the enzymatic incorporation of N-methylalanine at position 8 of the cyclosporin ring is a feasible goal. Beyond engineering the A-domain, the inherent flexibility of the N-methyltransferase domain would also be a key consideration.

The successful incorporation would depend on several factors:

The engineered A-domain's ability to efficiently activate N-methylalanine.

The ability of the downstream condensation domain to accept the N-methylated amino acid for peptide bond formation.

Cell-free protein synthesis (CFPS) systems offer a promising platform for producing proteins with site-specifically incorporated unnatural amino acids, potentially at concentrations around 1 mg/mL. nih.gov Such systems, combined with evolved aminoacyl-tRNA synthetases and suppressor tRNAs, could be adapted for the production of modified nonribosomal peptides. nih.govelsevierpure.com

Sustainable Production of N-Methylated Amino Acids for Synthetic Applications

The availability of N-methylated amino acids is a prerequisite for both the enzymatic and chemical synthesis of analogs like 8-(N-Methylalanine)cyclosporin A. Traditional chemical synthesis methods for these compounds often rely on harsh reagents and can suffer from low yields and incomplete stereochemical control. nih.gov Therefore, developing sustainable, bio-based production methods is of significant interest.

Fermentative production of N-methylated amino acids has emerged as a greener alternative. nih.gov Metabolic engineering strategies in microorganisms like Corynebacterium glutamicum have been successfully employed for the production of various N-methylated amino acids. nih.gov These approaches often involve the reductive amination of 2-oxoacid precursors. nih.gov For instance, the fermentative production of N-methyl-L-alanine has been achieved by expressing an imine reductase in a strain of C. glutamicum engineered to overproduce the precursor 2-oxopropanoate (pyruvate). nih.gov

Future Directions and Advanced Research Considerations

Development of Integrated Computational and Experimental Platforms for Cyclic Peptide Design

The rational design of cyclic peptides like 8-(N-Methylalanine)cyclosporin A is increasingly reliant on the synergy between computational modeling and experimental validation. researchgate.net Integrated platforms that combine these approaches are crucial for accelerating the discovery of next-generation biologics. researchgate.net

Computational tools, including molecular dynamics (MD) simulations and free-energy landscape (FEL) analysis, are instrumental in predicting the conformational behavior of cyclosporin (B1163) analogs. nih.gov For instance, MD simulations in various explicit solvents can reveal the conformational flexibility that is a key determinant of membrane permeability for cyclic peptides. nih.govuq.edu.au The development of accurate force fields for non-standard amino acids, such as the N-methylated residues prevalent in cyclosporins, is a critical aspect of this computational effort. nih.gov Force fields like AMBER ff03 have shown promise in describing the experimentally derived conformations of Cyclosporin A. nih.gov

These computational predictions can then guide the synthesis of novel analogs with desired properties. The synthesized compounds are subsequently subjected to experimental validation, with the results feeding back into the computational models for refinement. This iterative cycle of prediction and experimentation streamlines the design process, enabling the creation of peptides with enhanced bioactivity and pharmacokinetic profiles.

High-Throughput Screening Methodologies for Rapid Functional Analysis of Cyclosporin Analogs

High-throughput screening (HTS) is an indispensable tool for the rapid functional analysis of large libraries of cyclosporin analogs. nih.gov The development of robust and efficient HTS assays is critical for identifying compounds with specific biological activities from a vast chemical space.

Various HTS methods can be employed to assess the functional properties of cyclosporin derivatives. For instance, cell-based assays can measure the immunosuppressive activity of analogs by quantifying the inhibition of T-cell proliferation or the production of cytokines like Interleukin-2 (B1167480) (IL-2). nih.govnih.gov Fluorescence-based assays can be used to determine the binding affinity of analogs to their molecular targets, such as cyclophilin. nih.gov

The success of HTS campaigns relies on the careful design of the screening library and the development of sensitive and reproducible assays. The integration of HTS with computational methods can further enhance the efficiency of the drug discovery process. For example, virtual screening can be used to prioritize a subset of compounds from a large library for experimental testing, thereby reducing the time and cost associated with HTS.

Application of Synthetic Biology Principles for Tailored Macrocycle Production

Synthetic biology offers powerful tools for the tailored production of complex macrocycles like 8-(N-Methylalanine)cyclosporin A. mdpi.com By engineering the biosynthetic pathways of microorganisms, it is possible to produce novel cyclosporin analogs with specific modifications.

The biosynthesis of Cyclosporin A is carried out by a large multifunctional enzyme called cyclosporin synthetase. researchgate.net A key finding is that D-Alanine at position 8 of the cyclosporin A molecule serves as the starting amino acid in the biosynthetic process. researchgate.net This provides a strategic entry point for the introduction of modifications at this position through precursor-directed biosynthesis or genetic engineering of the synthetase.

Synthetic biology approaches can be used to:

Engineer the cyclosporin synthetase: By modifying the domains of the enzyme responsible for incorporating the amino acid at position 8, it may be possible to direct the synthesis of 8-(N-Methylalanine)cyclosporin A and other analogs.

Optimize the host organism: The microbial host, typically a fungus like Tolypocladium inflatum, can be engineered to improve the yield and purity of the desired cyclosporin analog. nih.gov

Create novel biosynthetic pathways: Synthetic biology principles can be used to design and construct entirely new pathways for the production of cyclosporin derivatives with unique chemical features. mdpi.com

These approaches hold the promise of creating a diverse range of cyclosporin analogs for therapeutic evaluation in a more sustainable and controlled manner.

Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy) for High-Resolution Complex Characterization

Understanding the three-dimensional structure of 8-(N-Methylalanine)cyclosporin A in complex with its biological targets is crucial for elucidating its mechanism of action. Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM), are poised to provide unprecedented insights into these molecular interactions. researchgate.net

Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible macromolecular complexes without the need for crystallization. researchgate.net This is particularly advantageous for studying the complexes formed by cyclosporin analogs, which can be dynamic and challenging to crystallize.

High-resolution cryo-EM structures can reveal:

The precise binding mode of 8-(N-Methylalanine)cyclosporin A to its primary target, cyclophilin.

The conformational changes that occur in both the drug and the protein upon binding.

The interactions of the drug-protein complex with other cellular components, such as calcineurin. nih.gov

This detailed structural information is invaluable for structure-based drug design efforts aimed at developing new cyclosporin analogs with improved affinity, selectivity, and therapeutic profiles.

Mechanistic Elucidation of Conformational Dynamics Driving Specific Bioactivities

The biological activity of cyclosporins is intimately linked to their conformational dynamics. nih.gov These cyclic peptides can adopt different conformations depending on their environment, and this "chameleonic" behavior is thought to be essential for their ability to cross cell membranes and interact with their intracellular targets. nih.govuq.edu.au

Elucidating the mechanistic details of how the conformational dynamics of 8-(N-Methylalanine)cyclosporin A drive its specific bioactivities is a key area for future research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations are powerful tools for probing the conformational landscape of these molecules. nih.govnih.gov

A deeper understanding of the relationship between structure, dynamics, and function will be critical for the rational design of future cyclosporin-based therapeutics with tailored bioactivities.

Q & A

Q. How can researchers optimize the synthesis of 8-(N-Methylalanine)cyclosporin A?

- Methodological Answer : Synthesis optimization involves response surface methodology (RSM) to evaluate variables like pH, aeration, and nutrient concentrations in fermentation media. For example, Tolypocladium inflatum cultures (maintained on malt-yeast extract agar) are used to maximize yield by systematically adjusting parameters like carbon/nitrogen ratios and precursor availability. RSM identifies interactions between variables, enabling predictive modeling for high-throughput screening .

- Key Considerations :

- Include controls for contamination and metabolic byproducts.

- Validate purity using HPLC or LC-MS/MS .

Q. What experimental designs are recommended to assess the immunosuppressive activity of 8-(N-Methylalanine)cyclosporin A?

- Methodological Answer : Use in vitro T-cell proliferation assays (e.g., mixed lymphocyte reactions) with cyclophilin-binding affinity measurements via surface plasmon resonance (SPR). In vivo models, such as murine graft-versus-host disease (GVHD), require dose-response studies (e.g., 5–25 mg/kg/day) with endpoints like survival rates and histopathological analysis of target organs .

- Key Considerations :

- Compare results to cyclosporin A (CsA) controls to evaluate modified efficacy.

- Monitor nephrotoxicity via serum creatinine and BUN levels .

Q. How can structural modifications like N-methylation influence the bioactivity of cyclosporin analogs?

- Methodological Answer : N-methylation alters peptide conformation and binding kinetics. Nuclear magnetic resonance (NMR) and X-ray crystallography (e.g., cyclosporin-Fab complexes) reveal how methylation at specific residues (e.g., position 8) modulates cyclophilin interactions. Molecular dynamics simulations predict stability changes, validated by circular dichroism (CD) spectroscopy .

- Key Considerations :

- Synthesize analogs with stepwise methyl substitutions to isolate effects.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding 8-(N-Methylalanine)cyclosporin A’s nephroprotective vs. nephrotoxic effects?

- Methodological Answer : Context-dependent effects arise from mitochondrial permeability transition pore (mPTP) modulation. Design comparative studies using renal ischemia-reperfusion (IR) models (protective) vs. chronic administration models (toxic). Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining and ATP levels in proximal tubule cells. Correlate findings with tissue-specific cyclophilin isoform expression (e.g., CypD vs. CypA) .

- Key Considerations :

- Use RNA-seq to identify differential gene expression in nephrotoxic vs. protective conditions.

- Validate mechanisms using CypD-knockout models .

Q. What advanced techniques are suitable for characterizing the conformational dynamics of 8-(N-Methylalanine)cyclosporin A in solution?

- Methodological Answer : Residual dipolar couplings (RDCs) in stretched PDMS-gels combined with NMR provide high-resolution structural data in near-native conditions. For solvent interactions, use ¹³C/¹⁵N-labeled analogs and heteronuclear single quantum coherence (HSQC) spectroscopy. Compare to X-ray structures of cyclosporin-cyclophilin complexes to identify solvent-exposed vs. binding residues .

- Key Considerations :

Q. How can in silico screening improve the design of 8-(N-Methylalanine)cyclosporin A derivatives targeting protein-protein interactions?

- Methodological Answer : Use scaffold-based virtual screening with oligo(N-methylalanine) templates. Dock analogs into cyclophilin’s active site using AutoDock Vina or Schrödinger Glide. Prioritize candidates with favorable binding energies (<-8 kcal/mol) and synthetic feasibility. Validate hits via SPR and cellular assays (e.g., NFAT-luciferase reporter systems) .

- Key Considerations :

- Include entropy penalties in scoring functions.

- Use molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) for free energy calculations .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory results in cyclosporin analog studies?

- Methodological Answer : Apply meta-analysis frameworks to aggregate data across studies (e.g., RevMan). Use mixed-effects models to account for variability in experimental conditions (e.g., dosage, model species). For reproducibility, report ICC values (intraclass correlation coefficients) and CV% (coefficient of variation) for key assays .

- Key Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten